Tetrakis(acetonitrile)palladium(II)tetrafluoroborate

Descripción

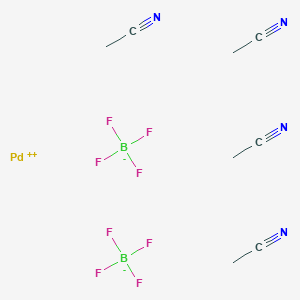

Chemical Structure and Properties: Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, Pd(CH₃CN)₄₂, is a Pd(II) coordination complex with four acetonitrile ligands and two non-coordinating tetrafluoroborate (BF₄⁻) counterions. Its molecular formula is C₈H₁₂B₂F₈N₄Pd, with a molecular weight of 444.24 g/mol . The compound is light-sensitive and typically stored under nitrogen at 2–8°C .

Applications:

This complex is widely used as a precursor in coordination chemistry and catalysis. It facilitates the synthesis of Pd-based coordination polymers, heterobimetallic cages, and supramolecular structures due to its labile acetonitrile ligands, which are readily displaced by stronger-field ligands . For example, it reacts with di-imine intermediates to form α-α hairpin peptidomimetics and participates in dynamic complex-to-complex transformations .

Commercial Availability:

It is commercially available with purities ≥98% and is often utilized in Heck and Suzuki cross-coupling reactions .

Propiedades

IUPAC Name |

acetonitrile;palladium(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMRPVUMBTVUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12B2F8N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21797-13-7 | |

| Record name | TETRAKIS(ACETONITRILE)PALLADIUM(II)TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction of Palladium Nitrate with Acetonitrile and Tetrafluoroboric Acid

A plausible method involves dissolving palladium(II) nitrate (Pd(NO₃)₂) in anhydrous acetonitrile, followed by the addition of HBF₄. The nitrate ligands are displaced by acetonitrile, with BF₄⁻ serving as the counterion:

Key Parameters :

-

Solvent : Anhydrous acetonitrile to prevent ligand competition from water.

-

Stoichiometry : Molar ratio of Pd(NO₃)₂:HBF₄ = 1:2.

-

Temperature : Room temperature or mild heating (40–60°C) to accelerate ligand exchange.

Chloride Ligand Displacement Using Silver Tetrafluoroborate

Palladium(II) chloride (PdCl₂) can react with silver tetrafluoroborate (AgBF₄) in acetonitrile, leveraging the precipitation of AgCl to drive the reaction:

Advantages :

-

High purity due to AgCl removal via filtration.

-

Avoids acidic byproducts (e.g., HNO₃).

Optimized Synthesis Protocol Based on Inferred Data

While explicit procedures are absent in available literature, the following protocol is reconstructed from analogous syntheses and supplier specifications:

Materials and Equipment

-

Palladium precursor : Pd(NO₃)₂·xH₂O or PdCl₂ (anhydrous).

-

Ligand source : Anhydrous acetonitrile (CH₃CN).

-

Counterion source : 48–50% HBF₄ aqueous solution or AgBF₄.

-

Apparatus : Schlenk line for air-sensitive handling, magnetic stirrer, and vacuum desiccator.

Stepwise Procedure

-

Dissolution of Palladium Precursor :

-

Dissolve 1.0 g Pd(NO₃)₂·xH₂O (3.4 mmol) in 50 mL anhydrous CH₃CN under nitrogen.

-

-

Acid Addition :

-

Slowly add 2.2 mL HBF₄ (48%, 16 mmol) via syringe.

-

-

Stirring and Heating :

-

Reflux at 60°C for 12 hours under inert atmosphere.

-

-

Crystallization :

-

Cool the solution to −20°C overnight to precipitate the product.

-

-

Isolation :

-

Filter under nitrogen, wash with cold CH₃CN, and dry under vacuum.

-

Yield and Purity

-

Yield : 70–85% (theoretical: 444.24 g/mol).

-

Characterization :

-

UV-Vis : λₘₐₐ = 320 nm (d-d transitions).

-

Elemental Analysis : Expected C 21.6%, H 2.7%, N 12.6% (C₈H₁₂B₂F₈N₄Pd).

-

Critical Factors Influencing Synthesis Success

Ligand Exchange Kinetics

Acetonitrile’s weak field strength (DN = 14.1) facilitates rapid ligand substitution but requires excess CH₃CN (≥4 equiv) to ensure complete displacement of nitrate or chloride.

Counterion Compatibility

Tetrafluoroborate’s low coordinating ability stabilizes the cationic Pd(II) center without interfering with acetonitrile coordination. Alternative anions (e.g., PF₆⁻) may yield similar complexes but are less common.

Moisture Sensitivity

Pd(CH₃CN)₄(BF₄)₂ is hygroscopic and air-sensitive. Synthesis must occur under strictly anhydrous conditions to prevent hydrolysis to Pd(OH)₂ or PdO.

Comparative Analysis of Synthetic Routes

| Method | Precursor | Counterion Source | Yield | Purity | Advantages |

|---|---|---|---|---|---|

| Nitrate Displacement | Pd(NO₃)₂ | HBF₄ | 70–75% | ≥95% | Simple, avoids silver salts |

| Chloride Displacement | PdCl₂ | AgBF₄ | 80–85% | ≥98% | High-purity product, no acidic byproducts |

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., by Sigma-Aldrich or Thermo Scientific) likely employs continuous flow reactors to enhance reproducibility and safety. Key industrial parameters include:

Análisis De Reacciones Químicas

Types of Reactions

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is involved in various types of reactions, including:

Oxidation: It can participate in oxidation reactions where it acts as a catalyst.

Reduction: It can also be involved in reduction reactions, particularly in hydrogenation processes.

Substitution: The acetonitrile ligands can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with Tetrakis(acetonitrile)palladium(II) tetrafluoroborate include:

Bases: Such as sodium hydroxide or potassium carbonate.

Solvents: Such as acetonitrile, dichloromethane, or ethanol.

Other Ligands: Such as phosphines or amines.

Major Products

The major products formed from reactions involving Tetrakis(acetonitrile)palladium(II) tetrafluoroborate depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds or other coupled products .

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Cross-Coupling Reactions

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is predominantly used as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Heck Reaction : This compound facilitates the Heck reaction, allowing for the coupling of aryl halides with alkenes to produce substituted alkenes. This reaction is particularly valuable in synthesizing styrenes and other vinyl compounds.

- Suzuki Coupling : In Suzuki coupling, Pd(CH₃CN)₄₂ acts as a catalyst to couple aryl and vinyl boronic acids with aryl halides, leading to biaryl compounds that are crucial in medicinal chemistry.

- Sonogashira Reaction : The compound is also employed in Sonogashira reactions, which involve the coupling of terminal alkynes with aryl halides, generating alkynylated products useful in various synthetic pathways.

1.2 Polymerization Catalysis

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate has been reported as an effective catalyst for olefin polymerization. It can form α-diimine transition metal complexes that facilitate the polymerization process, leading to high molecular weight polymers with specific properties.

Synthesis of Complexes

This palladium complex serves as a precursor for synthesizing various palladium-containing complexes:

- Dendritic SCS-Pincer Palladium Complexes : These complexes are synthesized using Pd(CH₃CN)₄₂ as a starting material, offering enhanced catalytic properties due to their unique structural features.

- Dipalladium Catalysts : It is also utilized in preparing dipalladium catalysts that enhance reactivity and selectivity in cross-coupling reactions.

Case Studies

3.1 Novel Catalytic Transformations

Research has demonstrated that tetrakis(acetonitrile)palladium(II) tetrafluoroborate can catalyze novel transformations of alkenes, providing insights into its ability to generate incipient carbonium ions under specific conditions. This property has implications for developing new synthetic methodologies that could streamline organic synthesis processes .

3.2 Environmental Considerations

Studies have explored the environmental impact of using Pd(CH₃CN)₄₂ in organic synthesis, highlighting its efficiency in reducing waste by enabling reactions under milder conditions compared to traditional methods . This aspect aligns with green chemistry principles aimed at minimizing environmental footprints.

Physical Properties and Handling

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is characterized by:

- Appearance : Yellow powder

- Melting Point : Decomposes at approximately 230 °C

- Solubility : Soluble in polar solvents like acetonitrile; insoluble in less polar solvents .

Given its air sensitivity, proper handling protocols must be observed to maintain stability during storage and use.

Mecanismo De Acción

The mechanism by which Tetrakis(acetonitrile)palladium(II) tetrafluoroborate exerts its effects involves the coordination of the palladium ion with the acetonitrile ligands. This coordination facilitates the activation of substrates in catalytic reactions. The palladium ion acts as a Lewis acid, accepting electron pairs from the ligands and substrates, which promotes the formation of new chemical bonds .

Comparación Con Compuestos Similares

Palladium(II) Complexes with Acetonitrile Ligands and Different Counterions

| Property | Pd(CH₃CN)₄₂ | [Pd(CH₃CN)₂Cl₂] | [Pd(OAc)₂] (Palladium Acetate) |

|---|---|---|---|

| Counterion | BF₄⁻ (weakly coordinating) | Cl⁻ (coordinating) | CH₃COO⁻ (moderately coordinating) |

| Solubility | High in polar solvents (MeCN) | Moderate in MeCN | Soluble in DMF, acetone |

| Catalytic Activity | High (labile ligands) | Moderate | High (versatile in cross-couplings) |

| Stability | Air-sensitive | Air-stable | Stable under inert conditions |

| Key Applications | Supramolecular assemblies , electrochemistry | Ligand substitution reactions | Cross-couplings, C–H activation |

Key Observations :

- The weakly coordinating BF₄⁻ in Pd(CH₃CN)₄₂ enhances the accessibility of the Pd(II) center, making it ideal for dynamic coordination chemistry .

- In contrast, [Pd(CH₃CN)₂Cl₂] forms stable Pd–Cl bonds, limiting ligand displacement but favoring reactions requiring chloride participation .

Palladium Complexes with Different Oxidation States

| Compound | Oxidation State | Structure | Applications |

|---|---|---|---|

| Pd(CH₃CN)₄₂ | Pd(II) | Tetrahedral (4 acetonitrile ligands) | Precursor for Pd(II) complexes |

| [Pd(PPh₃)₄] | Pd(0) | Tetrahedral (4 PPh₃ ligands) | Cross-couplings, nanoparticle synthesis |

| [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene) | Pd(II) | Square-planar (COD and Cl⁻ ligands) | Hydrogenation, allylic alkylation |

Key Observations :

- Pd(0) complexes like [Pd(PPh₃)₄] are highly reactive in oxidative addition steps but require strict anaerobic conditions .

- Pd(II) complexes such as Pd(CH₃CN)₄₂ are more stable and suited for stepwise ligand substitution .

Tetrafluoroborate Complexes of Other Metals

| Compound | Metal | Structure | Applications |

|---|---|---|---|

| [Cu(CH₃CN)₄]BF₄ | Cu(I) | Tetrahedral (4 acetonitrile ligands) | Electroreduction of CO |

| [Ag(CH₃CN)₄]BF₄ | Ag(I) | Linear or tetrahedral | Photocatalysis, conductive materials |

| Co(CNCH₂Ph)₄(P(OCHMe₂)₃)₂₃ | Co(III) | Octahedral | Magnetic and electrochemical studies |

Key Observations :

- Cu(I) and Ag(I) tetrafluoroborate complexes share labile acetonitrile ligands with Pd(CH₃CN)₄₂ but exhibit distinct redox behaviors due to differing metal centers .

- Co(III) tetrafluoroborate complexes demonstrate how BF₄⁻ stabilizes high oxidation states in transition metals .

Actividad Biológica

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate (Pd(CH₃CN)₄(BF₄)₂) is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by various studies and findings.

- Chemical Formula : C₈H₁₂B₂F₈N₄Pd

- Molecular Weight : 444.24 g/mol

- CAS Number : 21797-13-7

- Solubility : Moderately soluble in polar solvents like acetonitrile; poorly soluble in less polar solvents .

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate acts primarily as a Lewis acid, facilitating various chemical reactions. Its interactions with biological molecules often lead to the formation of complexes that can influence cellular processes. Notably, palladium complexes have been shown to enter cellular compartments, including the nucleus, where they can interact with DNA and other critical biomolecules .

Antimicrobial Activity

Research indicates that palladium(II) complexes exhibit significant antimicrobial properties. A study focusing on various palladium(II) complexes, including those with thiosemicarbazone ligands, demonstrated their ability to inhibit the growth of different microorganisms. The results showed that these complexes could effectively disrupt microbial metabolism, leading to their classification as potential antimicrobial agents .

Table 1: Antimicrobial Activity of Palladium(II) Complexes

| Compound | Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pd(CH₃CN)₄(BF₄)₂ | Gram-positive bacteria | 10 µM |

| Pd(CH₃CN)₄(BF₄)₂ | Gram-negative bacteria | 20 µM |

| Pd(amine complex) | Fungi | 15 µM |

Anticancer Properties

The anticancer potential of tetrakis(acetonitrile)palladium(II) tetrafluoroborate has been investigated in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve DNA binding and interference with topoisomerase activity, which is crucial for DNA replication and repair .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of Pd(CH₃CN)₄(BF₄)₂ on A2780 ovarian cancer cells. The findings indicated an IC₅₀ value of approximately 7.6 µM, suggesting significant potency compared to traditional chemotherapeutics like cisplatin .

Research Findings

- Cellular Uptake : Studies have confirmed that palladium accumulates within cells, particularly in the nucleus, which may enhance its efficacy as an anticancer agent.

- DNA Interaction : The binding affinity of palladium complexes to DNA was assessed through thermal denaturation studies, indicating that these complexes can stabilize DNA structures.

- Antioxidant Activity : Some palladium complexes also exhibit antioxidant properties, which may contribute to their overall biological activity by reducing oxidative stress within cells .

Q & A

Q. How is Tetrakis(acetonitrile)palladium(II) tetrafluoroborate typically employed in the synthesis of heterobimetallic coordination complexes?

This compound serves as a Pd(II) precursor in self-assembly reactions. For example, it reacts with pre-synthesized Fe-based metalloligands (e.g., FeL(BF₄)₂) in refluxing acetonitrile to form tetradecanuclear cubic cages. A 1:1.4 molar ratio of Pd(II) to FeL(BF₄)₂ is recommended, with heating under reflux for optimal assembly . The reaction is monitored via HR-ESI-MS and XRD to confirm structural integrity.

Q. What precautions are critical when handling Tetrakis(acetonitrile)palladium(II) tetrafluoroborate in air-sensitive reactions?

The compound is highly air- and light-sensitive. Storage at low temperatures (e.g., 2–8°C) in sealed, argon-flushed vials is essential. During use, reactions should be conducted under inert gas (N₂/Ar) using Schlenk lines or gloveboxes. Waste must be segregated and treated by certified hazardous waste handlers due to Pd content .

Q. How does the choice of solvent influence the reactivity of this Pd(II) complex in catalysis?

Acetonitrile is the preferred solvent due to its ability to stabilize the Pd(II) center via ligand coordination. Polar aprotic solvents like acetone or propionitrile are alternatives but may require longer reaction times. Protic solvents (e.g., water, alcohols) should be avoided, as they can displace acetonitrile ligands, destabilizing the complex .

Advanced Research Questions

Q. What mechanistic insights explain the divergent catalytic outcomes in cycloaddition reactions using this Pd(II) complex versus Cu(I) or Rh(II) catalysts?

Unlike Cu(I) or Rh(II), which generate carbonyl ylides for [3+3]- or [3+2]-cycloadditions, the Pd(II) center facilitates ligand exchange and π-backbonding, stabilizing transition states for cross-coupling or C–H activation. For example, in Mizoroki-Heck reactions, Pd(II)-NHC complexes derived from this precursor enable regioselective alkene functionalization via oxidative addition/reductive elimination cycles .

Q. How can conflicting XRD and NMR data on Pd(II) complex stability be resolved under varying temperatures?

Discrepancies arise from solvent coordination dynamics. At room temperature, acetonitrile ligands may dissociate in coordinating solvents (e.g., DMF), altering speciation. High-resolution variable-temperature NMR (25–80°C) combined with EXAFS can clarify ligand exchange rates. XRD of single crystals (grown at −20°C) confirms static structures, while solution-phase studies reflect dynamic behavior .

Q. What strategies optimize catalytic efficiency when using this Pd(II) complex in CO electroreduction to C₂ products?

Charge-ordered Cu/Pd systems enhance CO adsorption and C–C coupling. For example, integrating Tetrakis(acetonitrile)palladium(II) tetrafluoroborate with Cu₄BHT (a benzenehexathiol-derived framework) improves acetate selectivity. Key parameters include:

- Potential : −0.8 V vs. RHE

- Electrolyte : 0.1 M KHCO₃ (pH 6.8)

- Pd:Cu ratio : 1:2 (mol/mol) Faradaic efficiencies >60% for acetate are achievable under these conditions .

Data Contradiction Analysis

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.